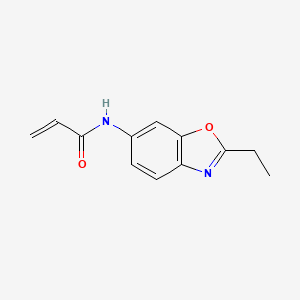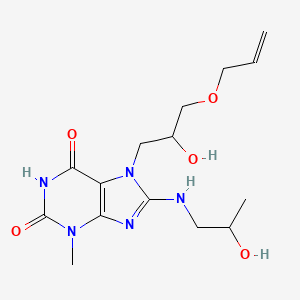
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound often used in various scientific research fields due to its unique chemical structure and diverse properties. This compound falls under the purine derivatives category, known for their significant role in biological systems and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a series of organic reactions, starting with the appropriate purine precursor. Key steps often include alkylation, aminolysis, and hydroxyalkylation reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: : Industrially, the synthesis is scaled up using continuous flow techniques and optimized reaction conditions to ensure consistent quality and efficiency. Advanced purification methods like crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions using agents like potassium permanganate.
Reduction: : Reduction reactions with agents like sodium borohydride can modify its functional groups.
Substitution: : Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrochloric acid, sodium hydroxide, and organic solvents like ethanol. Conditions vary depending on the desired transformation, with reaction temperatures ranging from ambient to elevated levels.
Major Products Formed: : The major products depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while substitution can lead to halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: : It is used as a building block in organic synthesis, facilitating the creation of complex molecules for further studies. Biology : Studies involving its interaction with enzymes and nucleic acids, exploring potential biological activities. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Utilized in the development of new materials and pharmaceuticals, demonstrating its versatility.
Mecanismo De Acción
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of cellular events, affecting various biological pathways.
Comparación Con Compuestos Similares
Compared to other purine derivatives, this compound's unique hydroxypropyl and amino substituents confer distinct chemical and biological properties. Similar compounds include:
3-methyl-1H-purine-2,6(3H,7H)-dione
7-allyloxy-3-methyl-1H-purine
8-(2-hydroxypropyl)amino-3-methyl-1H-purine-2,6(3H,7H)-dione
Its uniqueness lies in its dual hydroxypropyl groups, enhancing its reactivity and biological activity, making it a valuable subject of study.
Propiedades
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-4-5-25-8-10(22)7-20-11-12(17-14(20)16-6-9(2)21)19(3)15(24)18-13(11)23/h4,9-10,21-22H,1,5-8H2,2-3H3,(H,16,17)(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMYOQTSDGWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
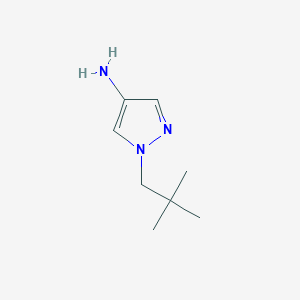

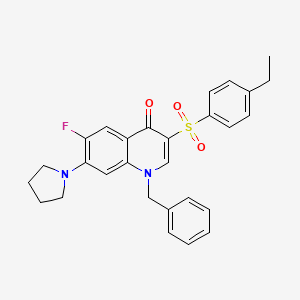
![N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2405145.png)

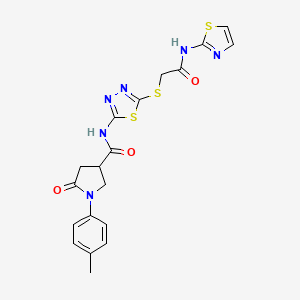
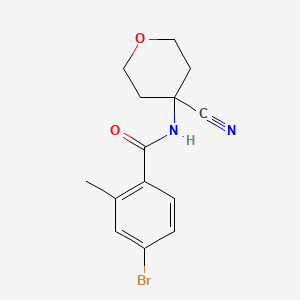
![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2405159.png)
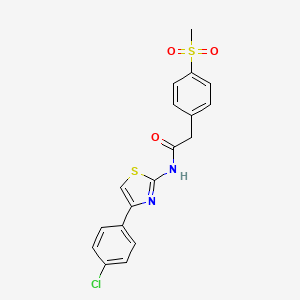
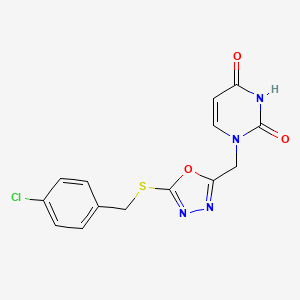
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B2405163.png)
